molecular formula C12H13BrFNO4 B13633270 5-Bromo-2-((tert-butoxycarbonyl)amino)-4-fluorobenzoic acid

5-Bromo-2-((tert-butoxycarbonyl)amino)-4-fluorobenzoic acid

Katalognummer: B13633270
Molekulargewicht: 334.14 g/mol
InChI-Schlüssel: JUMFZJCWJRAOBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-fluorobenzoic acid is an organic compound that features a bromine atom, a fluorine atom, and a tert-butoxycarbonyl-protected amino group attached to a benzoic acid core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-fluorobenzoic acid typically involves multiple steps. One common route starts with the bromination of 2-amino-4-fluorobenzoic acid, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and di-tert-butyl dicarbonate (Boc2O) for the protection step. Solvents like dichloromethane or acetonitrile are commonly used, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-fluorobenzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for deprotection of the Boc group.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions, often in the presence of bases like potassium carbonate (K2CO3).

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used; for example, replacing bromine with an amine yields an amino derivative.

    Deprotection Reactions: The major product is the free amine form of the compound.

    Coupling Reactions: The products are typically biaryl compounds formed by the coupling of the benzoic acid derivative with another aromatic ring.

Wissenschaftliche Forschungsanwendungen

5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-fluorobenzoic acid depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-bromo-2-fluorobenzoic acid: Lacks the tert-butoxycarbonyl-protected amino group.

    2-amino-4-fluorobenzoic acid: Lacks the bromine atom and the Boc protection.

    5-bromo-2-{[(tert-butoxy)carbonyl]amino}-benzoic acid: Lacks the fluorine atom.

Uniqueness

5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-fluorobenzoic acid is unique due to the combination of bromine, fluorine, and a Boc-protected amino group on the benzoic acid core. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.

Eigenschaften

Molekularformel

C12H13BrFNO4

Molekulargewicht

334.14 g/mol

IUPAC-Name

5-bromo-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

InChI

InChI=1S/C12H13BrFNO4/c1-12(2,3)19-11(18)15-9-5-8(14)7(13)4-6(9)10(16)17/h4-5H,1-3H3,(H,15,18)(H,16,17)

InChI-Schlüssel

JUMFZJCWJRAOBH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1C(=O)O)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.